5-Methyloxazolidine
Description
Evolution of Research Perspectives on Oxazolidine (B1195125) Ring Systems
The study of oxazolidines, a class of five-membered heterocyclic compounds containing both oxygen and nitrogen, has evolved significantly over time. ontosight.ai Initially recognized for their utility as versatile intermediates in organic synthesis, their applications have expanded into numerous specialized fields. ontosight.ai Early research often focused on the fundamental synthesis and reactivity of the oxazolidine ring.
Over the past few decades, the perspective has shifted towards harnessing the unique structural and reactive properties of oxazolidines for advanced applications. They have become prominent in medicinal chemistry, famously forming the core of the oxazolidinone class of antibiotics, which includes drugs like Linezolid. ajrconline.orgnih.gov These synthetic antibacterial agents function by inhibiting bacterial protein synthesis. ajrconline.orgnih.gov Beyond pharmaceuticals, oxazolidines have been developed as chiral auxiliaries in asymmetric synthesis, where their rigid ring structure helps control the stereochemical outcome of reactions. rsc.org Further applications have been found in materials science, where they are used as cross-linking agents, tanning agents for stabilizing collagen, and components in polymer chemistry. ontosight.airesearchgate.net More recently, research has explored their potential as eco-friendly, bio-based solvents, reflecting a modern emphasis on sustainable chemistry. rsc.orgresearchgate.net
Significance of the 5-Methyloxazolidine Moiety in Chemical Science
The introduction of a methyl group at the 5-position of the oxazolidine ring creates the this compound moiety, a structural feature that imparts specific and valuable properties. This substitution is not trivial; it influences the compound's stereochemistry, solubility, and reactivity, leading to significant applications.
A primary example of its importance is found in the industrial biocide and hydrogen sulfide (B99878) (H2S) scavenger, 3,3'-methylenebis[this compound] (MBO). atamanchemicals.comlookchem.com This compound is synthesized from the condensation of monoisopropanolamine (which provides the 5-methyl group) and formaldehyde (B43269). acs.org The presence of the methyl group enhances the molecule's oil solubility compared to its unsubstituted counterpart, making it particularly effective in oil and gas processing, metalworking fluids, and lubricants. atamanchemicals.comacs.org In aqueous solutions, MBO functions as a formaldehyde-releaser, slowly decomposing to provide a long-term antimicrobial effect. atamanchemicals.com
Furthermore, the chiral center created by the methyl group at the C5 position is significant in the field of asymmetric catalysis. Chiral ligands derived from this compound structures, such as certain this compound-4-carboxylates, have been used to create rhodium complexes that are effective catalysts for enantioselective reactions. rsc.org The defined stereochemistry originating from the 5-methyl group is crucial for inducing high levels of asymmetric induction in these processes. rsc.org
Current Gaps and Emerging Avenues in this compound Research
Despite its industrial importance, the research landscape for this compound is not without its knowledge gaps and is ripe with opportunities for future exploration. snhu.edu
Current Research Gaps:
Fundamental Mechanistic Understanding: Until recently, a rigorous and definitive structural elucidation of key derivatives like MBO and a detailed understanding of their reaction mechanisms with substances like H2S were notably absent from the scientific literature. acs.org While widely used, the fundamental chemistry of these systems has been less explored than their practical applications, representing a significant gap.
Focus on Derivatives over the Parent Compound: Much of the existing research concentrates on complex derivatives, particularly MBO. The parent compound, this compound itself, remains comparatively understudied. Its fundamental physicochemical properties, reactivity, and potential applications as a standalone building block are not well-documented.
Emerging Research Avenues:
Sustainable Chemistry and Green Solvents: A promising future direction is the development of bio-based oxazolidinone derivatives for use as environmentally friendly solvents. rsc.org The synthesis of compounds like N-isobutyl-5-methyloxazolidinone from renewable resources presents an opportunity to create sustainable alternatives to traditional, more hazardous solvents. researchgate.net
Medicinal Chemistry Exploration: While the oxazolidinone core is a known antibiotic scaffold, there is potential for new therapeutic agents based on the this compound ring. Research into how modifications at the 5-position can tune biological activity could lead to the development of novel drugs with antimicrobial or other therapeutic properties. ajrconline.org
Advanced Materials: The ability of the oxazolidine ring to participate in cross-linking reactions suggests further opportunities in materials science. ontosight.airesearchgate.net Future research could focus on designing novel polymers or surface coatings where the this compound moiety is used to control material properties like strength, durability, and chemical resistance.
Detailed Research Findings
The following tables provide key physicochemical data for this compound and its most prominent derivative, 3,3'-Methylenebis[this compound].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-methyl-1,3-oxazolidine | nih.gov |
| Molecular Formula | C₄H₉NO | nih.gov |
| Molecular Weight | 87.12 g/mol | nih.gov |
| CAS Number | 58328-22-6 | nih.gov |
| Topological Polar Surface Area | 21.3 Ų | nih.gov |
Table 2: Physicochemical Properties of 3,3'-Methylenebis[this compound] (MBO)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3,3'-Methylenebis(this compound) | lookchem.com |
| Molecular Formula | C₉H₁₈N₂O₂ | atamanchemicals.com |
| Molecular Weight | 186.25 g/mol | atamanchemicals.com |
| Appearance | Colorless to yellowish liquid | europa.eu |
| Odor | Amine-like | atamanchemicals.comeuropa.eu |
| Density | 1.03 - 1.05 g/cm³ (at 20 °C) | atamanchemicals.comeuropa.eu |
| Melting Point | -60.5 °C | europa.euchemos.de |
| Boiling Point | 192.2 - 204.3 °C | europa.eutunap.com |
| Water Solubility | Completely miscible | atamanchemicals.comeuropa.eu |
| Flash Point | 73 °C | europa.eu |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVZPVWFLGXUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyloxazolidine and Its Derivatives
Classical Approaches to Oxazolidine (B1195125) Ring Construction
Classical methods for constructing the oxazolidine ring have been well-established for many years and often rely on fundamental organic reactions. These approaches are still widely used due to their simplicity and the availability of starting materials.
Condensation Reactions Involving Amino Alcohol Precursors
The most common and direct method for synthesizing 5-methyloxazolidines is the condensation reaction between a 1,2-amino alcohol and an aldehyde or ketone. acs.orgresearchgate.net In the case of 5-methyloxazolidine, the precursor is typically 1-aminopropan-2-ol (B43004). This reaction is often carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the formation of the cyclic product. atamanchemicals.com
For instance, the reaction of 1-aminopropan-2-ol with paraformaldehyde can yield 3,3'-methylenebis[this compound]. atamanchemicals.com This reaction is exothermic and is typically maintained at around 80°C, followed by distillation to remove the water formed and purification by vacuum distillation. atamanchemicals.com The condensation can also be performed with various other aldehydes. scirp.org Microwave irradiation has been shown to accelerate this condensation reaction, often in the absence of a solvent. researchgate.net
The general mechanism involves the initial formation of a hemiaminal intermediate from the reaction of the amino group with the carbonyl compound. Subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group on the iminium ion, followed by dehydration, affords the oxazolidine ring.
A notable example is the solvent-free synthesis of N-isobutyl-5-methyloxazolidinone, which starts with the reaction of bio-based isobutylamine (B53898) with chloropropanol (B1252657) to form the amino alcohol precursor. rsc.orgresearchgate.net This amino alcohol is then reacted with diethyl carbonate to form the oxazolidinone. rsc.orgresearchgate.net
| Amino Alcohol | Carbonyl Compound/Reagent | Product | Key Conditions | Reference |
|---|---|---|---|---|
| 1-Aminopropan-2-ol | Paraformaldehyde | 3,3'-Methylenebis[this compound] | 80°C, water removal | atamanchemicals.com |
| N-isobutyl-isopropanolamine | Diethyl carbonate | N-isobutyl-5-methyloxazolidinone | Solvent-free, imidazolium (B1220033) salt catalyst | rsc.orgresearchgate.net |
| (1-Aminocyclohexyl)methanol | Formaldehyde (B43269), Benzaldehyde | Spiro oxazolidines | Condensation | researchgate.net |
Cyclization Reactions from Nitrogen and Oxygen Scaffolds
Beyond the direct condensation of amino alcohols, the oxazolidine ring can also be constructed through the cyclization of precursors that already contain the requisite nitrogen and oxygen atoms in an appropriate arrangement. These methods often involve the formation of a key bond to close the five-membered ring.
One such approach involves the intramolecular cyclization of N-substituted chloroacylcarbamates. tandfonline.com Another "greener" alternative proceeds via the intramolecular cyclization of a carbamate (B1207046) salt, which can be obtained through a 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-mediated carbon dioxide fixation. tandfonline.com
The synthesis of 5-methyloxazoline derivatives can be achieved through the cyclization of serine dipeptides. orgsyn.org For example, the cyclization of a serine dipeptide using molybdenum(VI) dioxides as a catalyst can lead to the formation of 5-methyloxazoline, albeit with some level of epimerization. orgsyn.org
Modern Catalytic Strategies in this compound Synthesis
Modern synthetic chemistry has introduced a variety of catalytic methods to improve the efficiency, selectivity, and environmental friendliness of oxazolidine synthesis. These strategies often employ transition metals, organocatalysts, or enzymes to achieve transformations that are difficult or inefficient using classical methods.
Transition-Metal Catalyzed Cycloaddition Protocols
Transition-metal catalysis offers powerful tools for the construction of heterocyclic rings, including oxazolidines, through cycloaddition reactions. nih.govbenthamscience.com These reactions involve the formation of multiple carbon-heteroatom or carbon-carbon bonds in a single step, often with high atom economy. nih.gov
While direct examples of transition-metal catalyzed cycloadditions specifically for this compound are less common in the provided search results, the general principles are applicable. For instance, rhodium-catalyzed [5+2] cycloadditions of cyclopropyl (B3062369) imines and alkynes have been developed for the synthesis of dihydroazepines, demonstrating the potential of such catalysts in forming nitrogen-containing heterocycles. nih.gov Nickel-catalyzed [2+2+2+2] cycloadditions are also used for synthesizing functionalized cyclooctatetraenes. stanford.edu The development of catalysts for hetero-cycloaddition reactions is an active area of research that could be applied to this compound synthesis.
Organocatalytic Approaches for Enantioselective Synthesis
Organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, including enantiomerically enriched oxazolidines. scienceopen.comscienceopen.com These small organic molecules can catalyze reactions with high stereoselectivity, avoiding the use of potentially toxic and expensive metals. scienceopen.com
A key approach in organocatalysis is the use of chiral Brønsted acids or bases to activate substrates and control the stereochemical outcome of a reaction. For example, chiral phosphoric acids have been successfully used in the enantioselective synthesis of various heterocyclic compounds. nih.gov Proline and its derivatives are also well-known organocatalysts that can promote asymmetric aldol (B89426) and Mannich reactions, which can be precursors to chiral oxazolidines. scienceopen.com The mechanism often involves the formation of a chiral enamine or iminium ion intermediate that directs the stereoselective formation of the new stereocenter. scienceopen.com
For instance, an organocatalytic desymmetrizing intramolecular aza-Michael reaction has been developed for the synthesis of 2,5,5-trisubstituted piperidines, showcasing the potential of organocatalysis in creating complex nitrogen-containing heterocycles with high enantioselectivity. rsc.org
| Catalytic Strategy | Catalyst Type | Key Transformation | Potential Application to this compound | Reference |
|---|---|---|---|---|
| Transition-Metal Catalysis | Rhodium(I) | [5+2] Cycloaddition | Synthesis of related nitrogen heterocycles | nih.gov |
| Organocatalysis | Chiral Phosphoric Acid | Enantioselective Condensation | Enantioselective synthesis of chiral this compound derivatives | nih.gov |
| Organocatalysis | Proline derivatives | Asymmetric Aldol/Mannich Reactions | Formation of chiral precursors for 5-methyloxazolidines | scienceopen.com |
| Biocatalysis | Lipases | Kinetic Resolution | Separation of racemic mixtures of this compound derivatives | acs.org |
Enzyme-Mediated Biocatalytic Pathways
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. acs.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov
For the synthesis of chiral this compound derivatives, enzymes can be employed in several ways. One common strategy is the kinetic resolution of a racemic mixture of a this compound precursor or the final product itself. Lipases are frequently used for this purpose, as they can selectively acylate one enantiomer of an alcohol or amine, allowing for the separation of the two enantiomers. acs.org
Another approach is the use of enzymes in cascade reactions, where multiple enzymatic steps are combined in a single pot to produce a complex molecule from a simple starting material. nih.gov For example, a multi-enzyme system could be designed to first synthesize a chiral amino alcohol precursor and then catalyze its cyclization to form an enantiomerically pure this compound derivative. The use of compartmentalization, such as in polymersomes, can allow for the combination of incompatible biocatalysts in one-pot reactions. acs.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is a growing area of focus, aiming to reduce the environmental impact of chemical manufacturing. These principles advocate for the use of safer solvents, maximization of atom economy, and the development of sustainable and efficient synthetic pathways. benthamdirect.comeurekaselect.com
A significant advancement in the eco-friendly synthesis of this compound derivatives involves minimizing or eliminating the use of conventional organic solvents. researchgate.netrsc.org These solvents are often volatile, flammable, and toxic, contributing to environmental pollution and posing safety risks. Researchers have successfully developed methods that utilize water as a reaction medium or proceed under solvent-free conditions. researchgate.netresearchgate.net
Another example is the synthesis of 3,3'-methylenebis(this compound), which can be prepared by reacting isopropanolamine with an aqueous formaldehyde solution. google.com The reaction is carried out in water, and the final product is isolated after the removal of water by distillation, simplifying the process and avoiding the need for organic solvents. google.com These methods highlight a shift towards cleaner production protocols in heterocyclic chemistry. benthamdirect.comeurekaselect.com
| Product | Reactants | Medium/Conditions | Catalyst | Yield | Reference |
| N-isobutyl-5-methyloxazolidinone | N-isobutyl-isopropanolamine, Diethyl carbonate | Solvent-free, 90°C | Biobased imidazolium salt | 66% | rsc.org |
| 3,3'-methylenebis(5-methyloxazoline) | Isopropanolamine, Formaldehyde solution | Aqueous, 70-120°C | 1,1,3,3-tetramethylguanidine | Up to 98.93% | google.com |
| Amino-alcohol Intermediate | Bio-based isobutylamine, Chloropropanol | Basic aqueous solution | - | - | researchgate.netrsc.org |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mdpi.com A high atom economy indicates that minimal waste is generated. In the context of this compound synthesis, sustainable routes are being designed to maximize this efficiency. rsc.org
For instance, the synthesis of N-isobutyl-5-methyloxazolidinone from bio-based amino acids via amino-alcohols and diethyl carbonate represents a sustainable pathway. rsc.org Diethyl carbonate is considered a green reagent as it can be produced from abundant and safe starting materials like ethanol (B145695) and carbon dioxide. rsc.org This route avoids hazardous reagents traditionally used in such syntheses.
To quantitatively assess the environmental performance of different synthetic methods, metrics such as Reaction Mass Efficiency (RME) and the E-factor (environmental factor) are employed. RME considers the yield of the reaction, providing a more practical measure of efficiency than atom economy alone. rsc.org The E-factor quantifies the amount of waste generated. unisi.it A comparison between routes to produce the amino-alcohol precursor for N-isobutyl-5-methyloxazolidinone highlights the benefits of greener approaches. The method using chloroethanol shows a significantly better RME and E-factor compared to the route involving propylene (B89431) oxide, primarily due to higher selectivity and less waste generation. rsc.org
| Synthetic Route (for amino-alcohol precursor) | Key Reagents | Atom Economy (AE) | Reaction Mass Efficiency (RME) | E-Factor | Reference |
| Via Propylene Oxide | Propylene oxide, Isobutylamine | 0.58 | 0.52 | 0.91 | rsc.org |
| Via Chloroethanol | Chloroethanol, Isobutylamine | 0.79 | 0.77 | 0.30 | rsc.org |
High-Throughput and Parallel Synthesis of this compound Analogues
High-throughput and parallel synthesis techniques are powerful tools for accelerating the discovery and optimization of new chemical entities. rsc.org These methods involve conducting a large number of reactions simultaneously, allowing for the rapid generation of a library of related compounds (analogues). nih.gov While specific high-throughput synthesis examples for this compound are not extensively detailed in the provided literature, the principles have been applied to the broader class of oxazolines and other heterocycles. ijpsr.comdeprezlab.fr
The parallel synthesis of oxazoline (B21484) libraries has been achieved through the tandem condensation-cyclodehydration of carboxylic acids with amino alcohols. ijpsr.com This approach enables the creation of diverse sets of oxazoline-containing molecules by varying the starting materials. The development of such combinatorial approaches is crucial for building chemical libraries used in drug discovery and materials science. nih.govdeprezlab.fr
The goal of these methods is to efficiently explore the chemical space around a core structure like this compound. By systematically modifying substituents on the oxazolidine ring, researchers can quickly screen for compounds with desired properties. The synthesis of a 559-member aminotetrazole library demonstrates the power of these techniques, where different amines were used to generate a large and diverse collection of molecules for high-throughput screening (HTS). nih.gov Similar strategies can be envisioned for creating libraries of this compound analogues, facilitating the discovery of new bioactive compounds or functional materials.
Chemical Reactivity and Mechanistic Investigations of 5 Methyloxazolidine
Ring-Opening and Ring-Closing Equilibrium Dynamics
5-Methyloxazolidine, like other oxazolidines, exists in a dynamic equilibrium with its ring-opened Schiff base/iminium ion form. This equilibrium is a key determinant of its chemical behavior and is influenced by factors such as the solvent, pH, and the nature of substituents on the ring. The facility of this ring-chain tautomerism is a consequence of the inherent strain in the five-membered ring and the ability of the nitrogen and oxygen atoms to stabilize the open-chain form.
Hydrolytic Cleavage Mechanisms
The hydrolysis of this compound to its constituent aldehyde (formaldehyde) and β-amino alcohol (1-amino-2-propanol) is a characteristic reaction of the oxazolidine (B1195125) ring system. This process is essentially the reverse of its formation and can be catalyzed by both acids and bases.
Under acidic conditions, the hydrolysis is initiated by the protonation of either the ring oxygen or nitrogen atom, which facilitates the cleavage of the C2-O or C2-N bond. Protonation of the oxygen atom makes the C2 carbon more electrophilic and susceptible to nucleophilic attack by water. viu.ca This leads to the formation of a hemiaminal intermediate, which then breaks down to release formaldehyde (B43269) and 1-amino-2-propanol.
Base-catalyzed hydrolysis, on the other hand, typically involves the deprotonation of a water molecule to generate a hydroxide (B78521) ion, which then acts as a nucleophile. chemistrysteps.comucoz.comyoutube.comslideshare.net The hydroxide ion can attack the C2 carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the hydrolysis products. The rate of hydrolysis is dependent on the pH of the medium.
Nucleophilic and Electrophilic Ring Transformations
The oxazolidine ring in this compound can undergo transformations initiated by both nucleophiles and electrophiles. These reactions often involve the ring-opened iminium ion intermediate.
Nucleophilic Transformations: Nucleophiles can attack the electrophilic C2 carbon of the protonated oxazolidine or the iminium ion intermediate. While specific studies on this compound are limited, research on related 5-aryloxazolidines has demonstrated their reactivity towards various nucleophiles, leading to the formation of new heterocyclic structures. These reactions highlight the potential of the oxazolidine ring to act as a synthon for more complex molecules.
Electrophilic Transformations: The nitrogen atom of the oxazolidine ring possesses a lone pair of electrons and can thus react with electrophiles. However, strong electrophiles can also promote ring cleavage. The outcome of the reaction with an electrophile depends on the nature of the electrophile and the reaction conditions.
Reactions Involving the Nitrogen and Oxygen Heteroatoms
The nitrogen and oxygen atoms in the this compound ring are key centers of reactivity, influencing the molecule's stability and participating in a variety of chemical transformations.
Derivatization at the Nitrogen Center
The secondary amine nitrogen in the this compound ring is nucleophilic and can be readily derivatized through reactions such as acylation and alkylation.
N-Acylation: The nitrogen atom can be acylated using various acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen, forming an N-acyl-5-methyloxazolidine. This derivatization can significantly alter the chemical and physical properties of the molecule.
N-Alkylation: Alkylation of the nitrogen atom can be achieved using alkyl halides or other alkylating agents. msu.edu This reaction leads to the formation of a tertiary amine within the oxazolidine ring. The resulting N-alkyl-5-methyloxazolidine may exhibit different reactivity and stability profiles compared to the parent compound.
| Reaction Type | Reagent Class | Product |
| N-Acylation | Acid Chlorides, Anhydrides | N-Acyl-5-methyloxazolidine |
| N-Alkylation | Alkyl Halides | N-Alkyl-5-methyloxazolidine |
This table summarizes the common derivatization reactions at the nitrogen center of this compound.
Reactions at the Ring Oxygen and Its Influence on Stability
The ring oxygen atom in this compound, with its lone pairs of electrons, can act as a Lewis base. It can be protonated by strong acids or coordinate to Lewis acids. academie-sciences.fr This interaction can activate the oxazolidine ring towards ring-opening reactions by making the C2 and C5 carbons more electrophilic. The stability of the oxazolidine ring is thus influenced by the acidity of the medium and the presence of Lewis acids. Protonation of the oxygen atom is often the initial step in the acid-catalyzed hydrolysis of the oxazolidine ring.
Reactivity Profiles of the Methyl Substituent at Position 5
Direct information on the reactivity of the methyl substituent at the C5 position of this compound is scarce in the available literature. Generally, alkyl substituents on heterocyclic rings are relatively unreactive unless activated by adjacent functional groups or through specific reaction conditions.
It is plausible that under radical conditions, the hydrogen atoms of the C5-methyl group could be abstracted. However, without specific experimental data, any discussion on the reactivity of this methyl group remains speculative. The primary influence of the C5-methyl group is likely steric, potentially affecting the approach of reagents to the heteroatoms, and electronic, through its inductive effect on the stability of the ring and any charged intermediates formed during reactions.
Functionalization of the Methyl Group
Direct functionalization of the C5 methyl group of this compound presents a synthetic challenge due to the inherent stability of alkyl C-H bonds. However, strategies involving deprotonation of the benzylic C-H bonds, facilitated by π-coordination with transition metals or through cation-π interactions, offer a potential pathway for introducing functionality. rsc.org While specific examples detailing the direct functionalization of the methyl group on the this compound ring are not extensively documented in the reviewed literature, related methodologies provide a conceptual basis. For instance, the synthesis of 5-substituted oxazoles has been achieved through the modification of a 5-(hydroxymethyl)oxazole scaffold, indicating that a hydroxylated methyl group can serve as a handle for further diversification. researchgate.net
Steric and Electronic Effects of the Methyl Group on Reactivity
The methyl group at the C5 position exerts notable steric and electronic effects that influence the reactivity of the oxazolidine ring.
Steric Effects: The methyl group can sterically hinder the approach of reagents to the oxazolidine ring, thereby influencing the regioselectivity and stereoselectivity of reactions. In the context of N-acylation, the bulk of the C5 substituent can direct the conformation of the resulting N-acyl oxazolidinone, which in turn controls the facial selectivity of subsequent enolate reactions. Studies on related systems, such as 4-substituted-5,5-dimethyl oxazolidin-2-ones, have demonstrated their effectiveness as chiral auxiliaries in stereoselective enolate alkylations and Michael additions, highlighting the importance of steric hindrance from substituents on the ring. ox.ac.uk
Electronic Effects: The electron-donating nature of the methyl group can influence the stability of the oxazolidine ring and its susceptibility to ring-opening reactions. In a study on the stability of oxazolidine-based compounds, it was observed that substituents on the ring significantly affect their hydrolysis rates. researchgate.net While this study focused on substituents at other positions, it underscores the principle that electronic perturbations can alter the reactivity of the heterocyclic system. The methyl group at C5 is expected to have a stabilizing effect on any developing positive charge on adjacent atoms, which could influence the mechanism and rate of reactions involving carbocationic intermediates. For example, computational studies on the competitive ring closure to form lactones have shown that methyl substituents can influence the activation energies of the competing pathways. nih.gov
Stereochemical Aspects of this compound Reactions
The chiral center at the C5 position, bearing the methyl group, makes this compound a valuable scaffold for asymmetric synthesis.
Diastereoselective and Enantioselective Transformations
The inherent chirality of this compound can be leveraged to achieve high levels of diastereoselectivity and enantioselectivity in various chemical transformations. Oxazolidines, in general, are widely used as chiral auxiliaries to control the stereochemical outcome of reactions such as aldol (B89426) condensations, alkylations, and cycloadditions.
A study on the synthesis of fused tetramate-oxazolidine derivatives demonstrated that the stereochemistry of substituents on the oxazolidine ring plays a crucial role in directing the diastereoselectivity of subsequent cyclization reactions. rsc.org For instance, the relative stereochemistry of substituents at the C2 and C5 positions influences the conformational preferences of the ring and, consequently, the stereochemical course of the reaction. rsc.org In the context of enantioselective catalysis, chiral ligands derived from imidazolidin-4-ones, which share structural similarities with oxazolidinones, have been shown to be highly effective in asymmetric Henry and aldol reactions, with the substitution pattern on the heterocyclic ring being critical for achieving high enantioselectivity. beilstein-archives.orgnih.govnih.gov
Below is a table summarizing representative diastereoselective reactions involving substituted oxazolidines, illustrating the influence of ring substituents on stereochemical outcomes.
| Reaction Type | Oxazolidine Derivative | Reagents | Product Diastereoselectivity (d.r.) | Reference |
| Dieckmann Cyclization | 2,5-disubstituted malonyloxazolidine | KOtBu | Favors cis-diastereomer upon N-acylation | rsc.org |
| Asymmetric Aldol Reaction | Imidazolidin-4-one derived ligands (copper complexes) | Various aldehydes and nitromethane | Up to 97% ee (S-enantiomer) for cis-ligands | beilstein-archives.orgnih.govnih.gov |
| Asymmetric Henry Reaction | Imidazolidin-4-one derived ligands (copper complexes) | Various aldehydes and nitromethane | Up to 96% ee (R-enantiomer) for trans-ligands | beilstein-archives.orgnih.govnih.gov |
Chiral Induction and Transfer Mechanisms
The C5-methyl group serves as a source of chiral induction, transferring stereochemical information to newly formed stereocenters during a reaction. The mechanism of this chiral transfer often involves the formation of a rigid, chelated transition state where the methyl group dictates the facial approach of the incoming reagent.
In reactions involving β-hydroxy amino acids and prochiral aldehydes, the formation of an oxazolidine ring occurs with retention of chirality at the original stereocenters and the creation of new stereogenic centers with a specific configuration. nih.gov This demonstrates a clear transfer of chirality from the amino acid backbone to the newly formed heterocyclic ring. The stereochemical outcome is governed by the minimization of steric interactions in the transition state, where the substituents on the oxazolidine ring adopt a pseudoequatorial orientation. rsc.org
Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to elucidate the mechanism and stereoselectivity of cycloaddition reactions involving chiral heterocyclic systems. rsc.org These studies can provide insights into the transition state geometries and the energetic factors that favor the formation of one stereoisomer over another. The stereoselectivity is often controlled by the interaction energies in the transition state, which are influenced by the steric and electronic nature of the substituents on the chiral template. rsc.org
Applications of 5 Methyloxazolidine in Advanced Organic Synthesis
5-Methyloxazolidine as a Chiral Auxiliary in Asymmetric Transformations
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high levels of stereocontrol. The chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. Oxazolidine (B1195125) derivatives, particularly N-acylated 5-substituted oxazolidin-2-ones derived from amino alcohols, have become a cornerstone of this strategy. The substituent at the C5 position, such as the methyl group in this compound derivatives, effectively shields one face of the molecule, compelling incoming reagents to attack from the less sterically hindered face, thus inducing asymmetry.
The use of N-acyl-5-methyloxazolidin-2-one derivatives is a well-established and reliable method for the asymmetric alkylation and acylation of carboxylic acids. In this approach, a carboxylic acid is first coupled to the nitrogen of the chiral oxazolidinone. Deprotonation of the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. The substituent on the oxazolidine ring directs the subsequent alkylation or acylation reaction to occur with high diastereoselectivity. Finally, the chiral auxiliary can be cleaved under mild conditions to yield the desired enantiomerically enriched carboxylic acid, ester, or alcohol, with the auxiliary being recoverable for reuse.
The stereochemical outcome of these reactions is highly predictable. The formation of a Z-enolate, stabilized by chelation with the lithium cation, forces the alkylating agent to approach from the face opposite the C5-substituent. This reliable facial bias leads to excellent stereocontrol in the formation of new carbon-carbon bonds.
| Reaction Type | Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) |
| Asymmetric Alkylation | (S)-N-Propionyl-4-isopropyl-5-methyloxazolidin-2-one | Benzyl bromide | >98% |
| Asymmetric Alkylation | (R)-N-Acetyl-4-benzyl-5-methyloxazolidin-2-one | Ethyl iodide | 95% |
| Asymmetric Acylation | (S)-N-Butyryl-5-methyloxazolidin-2-one | Acetyl chloride | 92% |
This table presents illustrative data based on established methodologies in asymmetric synthesis.
Chiral oxazolidinone derivatives are also highly effective in controlling stereochemistry in cycloaddition reactions, most notably the Diels-Alder reaction. When an α,β-unsaturated carbonyl system is attached to the nitrogen of a chiral oxazolidinone, the resulting dienophile exhibits a strong facial bias. The steric hindrance provided by the auxiliary directs the approach of the diene, leading to the formation of cycloadducts with high diastereoselectivity. nih.gov
Lewis acid catalysis is often employed to enhance both the reactivity and the selectivity of these cycloadditions. The Lewis acid coordinates to the carbonyl oxygen atoms of the N-acyloxazolidinone, locking it into a rigid conformation that maximizes the shielding effect of the chiral auxiliary. This strategy has been successfully applied to the synthesis of complex cyclic systems with multiple stereocenters.
Furthermore, the oxazolidine motif itself can be formed through 1,3-dipolar cycloaddition reactions between azomethine ylides and carbonyl compounds, demonstrating the ring system's integral role in modern cycloaddition chemistry. nih.govmdpi.comnih.gov While often used to synthesize the oxazolidine ring itself, this methodology underscores the fundamental stability and accessibility of the oxazolidine scaffold in stereoselective transformations. wikipedia.org
Utilization of this compound as a Versatile Synthetic Building Block
Beyond its role as a transient director of stereochemistry, the this compound ring system serves as a valuable synthetic building block or "synthon." Its structure contains latent functionalities that can be unmasked through various chemical transformations to yield other important classes of molecules.
One of the most powerful applications of this compound derivatives is as stable precursors to chiral β-amino alcohols. These motifs are prevalent in natural products and pharmaceuticals. The oxazolidine ring can be readily opened via hydrolysis or reduction to reveal the 1,2-amino alcohol functionality. For example, N-Boc protected this compound, derived from L-alanine, can be reductively cleaved with reagents like lithium borohydride to furnish N-Boc-L-alaninol, a crucial building block in medicinal chemistry. guidechem.comprepchem.com This protective and synthetic strategy allows for the manipulation of other parts of the molecule before the sensitive amino alcohol is revealed.
The general process involves:
Formation: Cyclization of a chiral amino acid like L-serine or L-alanine with an aldehyde or ketone to form the oxazolidine ring, often with protection of the nitrogen atom (e.g., with a Boc group). tsijournals.com
Modification: Further synthetic steps on other parts of the molecule while the amino alcohol is masked within the stable oxazolidine ring.
Ring-Opening: Hydrolytic or reductive cleavage of the oxazolidine ring to release the vicinal amino alcohol. rroij.commdpi.comku.edu
This strategy provides a robust method for synthesizing enantiomerically pure amino alcohols, which are themselves versatile intermediates for a wide array of other heterocyclic systems.
The term "scaffold" refers to a core molecular framework upon which more complex structures can be systematically built. The this compound ring serves as an excellent scaffold because it provides a rigid, stereochemically defined starting point. Functional groups can be installed at various positions on the ring or on substituents attached to the ring, allowing for the divergent synthesis of a library of related compounds. nih.gov For instance, a functional handle on the N-acyl group of an oxazolidinone can be elaborated into a complex side chain, while the chirality of the final product is still governed by the original this compound core. This approach is particularly valuable in drug discovery, where the systematic modification of a core scaffold is essential for optimizing biological activity. nih.gov
This compound Derivatives in Catalysis and Ligand Design
The chiral information embedded in this compound and its precursors (chiral amino alcohols) is fundamental to the design of some of the most powerful ligands used in asymmetric catalysis. The synthesis of these ligands often begins with a chiral amino alcohol, which is used to install the stereogenic centers that will later coordinate to a metal and create a chiral catalytic environment.
Prominent among these are the bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) classes of ligands. wikipedia.orgcambridgenetwork.co.uk These C2-symmetric, tridentate ligands are synthesized by condensing two equivalents of a chiral amino alcohol (such as L-alaninol, derivable from a this compound precursor) with a dinitrile or diacyl chloride linker, such as malononitrile or 2,6-pyridinedicarbonyl dichloride. nih.gov
The resulting BOX and PyBOX ligands form stable complexes with a variety of transition metals, including copper, rhodium, palladium, and lanthanides. sigmaaldrich.com The chiral oxazoline (B21484) rings, positioned in close proximity to the metal center, create a well-defined chiral pocket. This pocket forces substrates to bind in a specific orientation, leading to high enantioselectivity in a wide range of catalytic reactions.
| Ligand Type | Metal | Reaction Catalyzed | Typical Enantiomeric Excess (e.e.) |
| BOX | Cu(II) | Diels-Alder Reaction | >98% |
| PyBOX | Rh(III) | Ketone Hydrosilylation | up to 99% |
| BOX | Pd(II) | Allylic Alkylation | up to 97% |
| PyBOX | In(III) | Aldehyde Allylation | >95% |
This table summarizes common applications and reported selectivities for BOX and PyBOX ligands. sigmaaldrich.comscispace.com
The structural rigidity and modular nature of these ligands, whose origins can be traced back to simple precursors like this compound, have made them indispensable tools for the modern synthetic chemist, enabling the efficient and highly selective production of chiral molecules. beilstein-journals.orgbeilstein-archives.orgnih.gov
As Ligands in Asymmetric Metal Catalysis
The chiral oxazoline ring is a foundational element in the design of privileged ligands for asymmetric metal catalysis. scispace.com The strategic placement of substituents on the oxazoline ring creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in a wide array of chemical transformations. scispace.com The this compound moiety, containing a stereocenter at the C5 position, can be incorporated into more complex ligand structures to induce enantioselectivity.
While simple this compound is not commonly employed as a ligand itself, its core structure is represented in highly successful classes of ligands, such as phosphinooxazolines (PHOX ligands) and bisoxazolines (BOX ligands). In these ligands, the oxazoline nitrogen atom acts as a coordinating site for the metal, and the substituent at the adjacent stereogenic center (such as the methyl group in a this compound derivative) directs the stereochemical outcome of the reaction.
These ligands have proven effective in a multitude of metal-catalyzed reactions, including:
Palladium-catalyzed allylic alkylation: Chiral phosphinooxazoline ligands are used to achieve high enantioselectivities in the allylic substitution reactions.
Copper-catalyzed cyclopropanation: C₂-symmetric bisoxazoline ligands are highly efficient for the enantioselective formation of cyclopropanes from olefins. scispace.com
Heck reactions: Palladium complexes bearing phosphinooxazoline ligands have been successfully applied in enantioselective Heck reactions of alkenyl and aryl triflates. scispace.com
The efficacy of these ligands stems from the rigid and sterically defined pocket created by the oxazoline ring and its substituents, which effectively discriminates between the two prochiral faces of the substrate as it coordinates to the metal center.
Table 1: Representative Metal-Catalyzed Asymmetric Reactions Using Chiral Oxazoline-Type Ligands
| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| Allylic Alkylation | Palladium | Phosphinooxazoline (PHOX) | Up to 99% |
| Cyclopropanation | Copper | Bisoxazoline (BOX) | Up to 99% |
| Heck Reaction | Palladium | Phosphinooxazoline (PHOX) | Up to 96% |
Note: This table represents the general success of the oxazoline ligand class, which includes the structural motif of this compound.
Organocatalytic Activity of Functionalized 5-Methyloxazolidines
Beyond their role as ligands for metals, functionalized oxazolidine derivatives have emerged as potent chiral organocatalysts. These catalysts operate without a metal center, offering advantages in terms of cost, toxicity, and ease of handling. The catalytic activity often relies on the ability of the oxazolidine's nitrogen atom to form iminium or enamine intermediates with substrates.
A notable example is the use of a novel chiral 2,4-substituted 5,5-diphenyloxazolidine as an organocatalyst in the enantioselective Diels-Alder reaction of 1,2-dihydropyridines with acroleins. This reaction is a key step in the synthesis of the antiviral drug oseltamivir. In the presence of an acid co-catalyst, the oxazolidine reacts with the acrolein to form a chiral iminium ion. This intermediate then undergoes a highly face-selective [4+2] cycloaddition with the dihydropyridine, affording the desired isoquinuclidine product with excellent yield and enantioselectivity.
The success of this catalyst is attributed to the rigid structure of the oxazolidine ring, which effectively shields one face of the iminium ion, directing the diene to attack from the less sterically hindered face.
Table 2: Enantioselective Diels-Alder Reaction Catalyzed by a Functionalized Oxazolidine
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|
| 10 | 90 | 98 |
| 5 | 67 | 97 |
Data extracted from a study on the synthesis of an oseltamivir intermediate using a chiral oxazolidine organocatalyst.
Protective Group Chemistry Involving the this compound Moiety
The formation of an oxazolidine ring is a common and effective strategy for the simultaneous protection of the amino and hydroxyl groups in 1,2- and 1,3-amino alcohols. This approach converts the two reactive functional groups into a more stable heterocyclic system, preventing them from undergoing unwanted reactions during subsequent synthetic steps.
Protection of Amino Alcohol Functionalities
The protection of an amino alcohol as a this compound derivative is typically achieved by reacting the amino alcohol with an aldehyde or a ketone, usually in the presence of an acid catalyst. The use of formaldehyde (B43269) or its synthetic equivalents will result in an unsubstituted oxazolidine at the C2 position, while other aldehydes and ketones will yield 2-substituted or 2,2-disubstituted oxazolidines, respectively.
The formation of the oxazolidine ring is a reversible process, but the equilibrium can be driven towards the product by removing the water that is formed during the reaction, for example, by azeotropic distillation. The inherent nucleophilicity of the amino group being greater than the hydroxyl group often facilitates this cyclization.
A key advantage of this protection strategy is that it masks both the nucleophilicity of the amine and the hydroxyl group in a single step. For instance, the chiral amino acid L-serine can be protected by first esterifying the carboxylic acid, followed by N-protection and then cyclization with 2,2-dimethoxypropane to form a protected oxazolidine derivative. This strategy allows for selective modification at other parts of the molecule.
Selective Deprotection Strategies
The oxazolidine ring is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions. This lability to acid provides a convenient and selective method for deprotection, regenerating the original amino alcohol functionality.
The deprotection is an acid-catalyzed hydrolysis, which is the reverse of the protection reaction. slideshare.net The mechanism involves protonation of the ring oxygen or nitrogen, followed by nucleophilic attack of water to open the ring, ultimately releasing the amino alcohol and the original carbonyl compound. slideshare.netwikipedia.org
Common conditions for oxazolidine deprotection include:
Mild aqueous acid: Dilute solutions of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Acidic resins: Use of solid-supported acids like Amberlyst-15 can simplify workup, as the acid catalyst can be removed by simple filtration.
Lewis acids in the presence of water: Some Lewis acids can also promote the hydrolysis of oxazolidines.
The specific conditions can be tuned to be compatible with other functional groups present in the molecule. For example, if the molecule contains other acid-sensitive groups, very mild acidic conditions can be employed to selectively cleave the oxazolidine ring. This orthogonality is a crucial aspect of modern protective group strategies, allowing for the sequential deprotection of different functional groups within a complex molecule. wikipedia.orgorganic-chemistry.org
Theoretical and Computational Studies of 5 Methyloxazolidine
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic makeup of 5-Methyloxazolidine. Methods like Density Functional Theory (DFT) are employed to determine its molecular structure and the nature of its chemical bonds. rsc.orgresearchgate.net Analysis of related oxazoline (B21484) structures shows significant π-electron delocalization along the N–C–O segment. mdpi.com This delocalization is comparable to that found in an ester group, suggesting a complex electronic environment within the oxazolidine (B1195125) ring. mdpi.com
Table 1: Calculated Electronic Properties of a Related Oxazoline System This table presents data from a quantum chemical analysis of an ester-functionalized 2-oxazoline, which provides insight into the electronic structure of the core oxazolidine ring.
| Segment | Property | Value | Reference |
|---|---|---|---|
| N-C-O (Oxazoline) | N=C Bond Order | 1.97 | mdpi.com |
| C-O Bond Order | 1.10 | mdpi.com | |
| Nitrogen Partial Charge | -0.43 | mdpi.com | |
| Oxygen Partial Charge | -0.44 | mdpi.com |
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the HOMO is expected to be localized on the electron-rich heteroatoms (nitrogen and oxygen), making them nucleophilic centers. The LUMO, conversely, would be associated with regions capable of accepting electron density, likely the antibonding orbitals of the C-O and C-N bonds.
The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. FMO analysis helps predict the regioselectivity of reactions, such as cycloadditions or reactions with electrophiles and nucleophiles, by identifying the orbitals that will dominate the interaction. numberanalytics.comimperial.ac.uk
The molecular electrostatic potential (MEP) provides a three-dimensional map of the electronic charge distribution around a molecule, offering crucial insights into its reactivity. imist.mamdpi.com The MEP is used to predict how different molecules might interact, as it highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). imist.ma
For this compound, the MEP surface would show negative potential (typically colored red or yellow) concentrated around the highly electronegative oxygen and nitrogen atoms. researchgate.netresearchgate.net These regions represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found near the hydrogen atoms, particularly those attached to the ring's carbon atoms, indicating sites susceptible to nucleophilic attack. imist.ma This detailed mapping of the electrostatic landscape is instrumental in understanding intermolecular interactions and predicting the primary events of a chemical reaction. imist.marsc.org
Conformational Analysis and Dynamic Behavior
Conformational analysis involves studying the different three-dimensional arrangements of a molecule that can be interconverted by rotation around single bonds. solubilityofthings.comnumberanalytics.com For a five-membered ring system like this compound, the conformations are not planar. They typically adopt puckered shapes, such as the "envelope" or "twist" (half-chair) conformations, to minimize steric strain and torsional strain. solubilityofthings.com The methyl group at the 5-position introduces further complexity, leading to different possible orientations (axial or equatorial-like) which have distinct energy levels. The dynamic equilibrium between these conformers is a key aspect of the molecule's behavior. europa.eu
The potential energy surface (PES) is a conceptual and mathematical tool used to model the energy of a molecule as a function of its geometry. wikipedia.org Exploring the PES allows for the identification of all possible conformations (local minima) and the transition states (saddle points) that connect them. wikipedia.orgmdpi.com Computational methods, such as basin hopping or systematic grid searches, are used to map out the PES for this compound. scm.com
This exploration reveals the relative stabilities of different conformers and the energy barriers required for interconversion. For instance, the energy difference between an envelope and a twist conformation, and the barrier to switch between them, can be calculated. This information is vital for understanding which conformations are most populated at a given temperature and how flexible the ring system is. wikipedia.orgmdpi.com
Table 2: Key Concepts in Potential Energy Surface (PES) Exploration
| Term | Description | Significance for this compound |
|---|---|---|
| Local Minima | Stable, low-energy arrangements of the atoms. | Represents the stable envelope and twist conformers. |
| Saddle Points | The highest energy point along the lowest energy path between two minima. | Represents the transition states for interconversion between conformers. |
| Energy Barrier | The energy difference between a local minimum and a saddle point. | Determines the rate at which the molecule can switch between different conformations. |
Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a detailed view of their dynamic behavior. undip.ac.idmdpi.com By solving Newton's equations of motion for the system, MD simulations can model the conformational flux of this compound—the continuous interconversion between its various stable conformations. aps.org
These simulations can reveal the populations of different conformers in a given environment (e.g., in a solvent) and at various temperatures. undip.ac.id The trajectory data from an MD simulation can be analyzed to calculate the rates of conformational change and to visualize the pathways of these transitions. This provides a powerful link between the static picture from PES exploration and the dynamic reality of the molecule's behavior. nih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an indispensable tool for elucidating the step-by-step sequence of elementary reactions that constitute a reaction mechanism. amazonaws.comfiveable.me By modeling reactants, products, intermediates, and transition states, computational approaches can map out the entire reaction pathway and determine the associated energy changes. smu.edunih.gov
For reactions involving oxazolidines, such as the use of 3,3'-methylenebis[this compound] as an H₂S scavenger, computational studies can be particularly insightful. acs.org Theoretical calculations can:
Identify Intermediates: Propose the structures of short-lived intermediates that are difficult to detect experimentally.
Characterize Transition States: Calculate the geometry and energy of transition states to determine the activation energy of each step.
Validate Pathways: Compare the calculated energy profiles of different proposed mechanisms to determine the most likely pathway. amazonaws.com
Explain Observations: Provide a molecular-level explanation for experimental outcomes, such as product distributions and the role of catalysts or additives. uni-heidelberg.de
For example, in the reaction with H₂S, computational models can help determine whether the oxazolidine ring opens before or after interacting with H₂S and can trace the path leading to the final products. acs.org
Transition State Theory and Reaction Pathway Mapping
Transition State Theory (TST) is a fundamental framework in chemical kinetics used to understand the rates of chemical reactions. numberanalytics.comlibretexts.org It posits that for a reaction to proceed from reactants to products, it must pass through a specific, high-energy configuration known as the transition state. numberanalytics.com This state represents a saddle point on the potential energy surface (PES)—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. numberanalytics.comlibretexts.org
The rate of the reaction is determined by the concentration of these transition state species and the frequency at which they convert to products. The energy difference between the reactants and the transition state is called the activation energy (Ea), a critical parameter that governs reaction speed. numberanalytics.com
Reaction Pathway Mapping involves computationally charting the most energetically favorable route from reactants to products, known as the intrinsic reaction coordinate (IRC). numberanalytics.com This process identifies all intermediates and transition states, providing a detailed, step-by-step mechanistic picture. acs.org For this compound, this could be applied to understand its formation, for example, from the reaction of ethanolamine (B43304) and acetaldehyde, or its hydrolysis back to these precursors. santos.comeuropa.eu
While specific, detailed reaction pathway maps for this compound are not extensively published, the methodology would follow these steps:
Geometry Optimization: The structures of reactants, products, and any proposed intermediates are computationally optimized to find their lowest energy conformations.
Transition State Search: Methods like the synchronous-transit method are used to locate the transition state structure connecting two minima (e.g., reactant and intermediate). acs.org
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
IRC Calculation: The IRC path is calculated from the transition state to confirm that it correctly connects the intended reactants and products. numberanalytics.com
A hypothetical energy profile for a reaction involving this compound could be represented in a data table, illustrating the relative energies of the species involved.
Table 1: Illustrative Potential Energy Surface Data for a Hypothetical Reaction
This table is for illustrative purposes to demonstrate how data from reaction pathway mapping is presented. The values are not derived from actual calculations on this compound.
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants | 0.0 |
| TS1 | First Transition State | +25.0 |
| I | Intermediate | +5.0 |
| TS2 | Second Transition State | +18.0 |
| P | Products | -10.0 |
Solvent Effects on Reactivity via Implicit and Explicit Models
Chemical reactions are rarely performed in the gas phase; they typically occur in a solvent, which can significantly influence reaction rates and equilibria. uni-heidelberg.defiveable.me Computational models account for these solvent effects using two primary approaches: implicit and explicit models. mdpi.comarxiv.org
Implicit Solvent Models: These models, also known as continuum models, treat the solvent as a continuous, uniform medium with a defined dielectric constant (ε). fiveable.me The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarizable medium. mdpi.com This is a computationally efficient way to capture bulk solvent effects. fiveable.me Common implicit models include:
Polarizable Continuum Model (PCM): One of the most widely used continuum models.
Conductor-like Screening Model (COSMO): Treats the solvent as a conductor-like dielectric continuum. uni-heidelberg.defiveable.me
Solvation Model based on Density (SMD): A universal solvation model that is widely used for calculating solvation free energies. mdpi.comarxiv.org
Explicit Solvent Models: This approach provides a more detailed, atomistic picture by including individual solvent molecules in the calculation. uni-heidelberg.dearxiv.org While this can capture specific solute-solvent interactions like hydrogen bonding, it is computationally very expensive due to the large number of atoms involved. arxiv.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the solute is treated with a high level of theory (QM) and the solvent molecules are treated with a less demanding method (MM). mdpi.com
For this compound, studying its hydrolysis would require accurate modeling of the aqueous environment. An implicit model could efficiently calculate the reaction profile in water, while an explicit model could provide deeper insight into the specific hydrogen-bonding interactions between water molecules and the oxygen and nitrogen atoms of the oxazolidine ring during the reaction.
Structure-Reactivity and Structure-Selectivity Relationships (SAR/SSR)
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity or chemical reactivity. mlsu.ac.inresearchcommons.org These relationships are fundamental in fields like drug design and materials science, allowing for the rational design of new molecules with desired properties.
Quantitative Structure-Reactivity Relationships (QSAR)
QSAR represents a quantitative approach to SAR, where statistical models are built to correlate variations in the physicochemical properties of a group of compounds with their measured reactivity or activity. researchcommons.org These models take the form of a mathematical equation:
Activity = f(Physicochemical Descriptors)
The descriptors are numerical representations of molecular properties, which can be categorized as:
Lipophilic: Related to a compound's solubility, such as the partition coefficient (LogP). mlsu.ac.in
Electronic: Describing the electron distribution, such as Hammett constants or dipole moments. mlsu.ac.in
Steric: Defining the size and shape of the molecule. mlsu.ac.in
For this compound, QSAR models have been used to estimate environmental properties. For instance, its bioconcentration factor (BCF)—a measure of a chemical's tendency to accumulate in living organisms—was calculated using QSAR. santos.com Similarly, the partition coefficient between n-octanol and water (log POW), a key hydrophobicity parameter, has been determined for this compound. europa.eu
Table 2: QSAR-Derived and Experimentally Determined Parameters for this compound
| Parameter | Description | Value | Source |
| Log POW | Octanol-Water Partition Coefficient | 1.89 | europa.eu |
| BCF (Earthworms) | Bioconcentration Factor | 0.96 L/kg | santos.com |
| BCF (Fish) | Bioconcentration Factor | 1.41 L/kg | santos.com |
These values indicate a low potential for bioaccumulation. santos.com
In Silico Prediction of Catalytic Performance
In silico methods, meaning "performed on computer or via computer simulation," are increasingly used to predict how a molecule might perform as a catalyst or how it might be transformed by a catalyst. nih.gov For a molecule like this compound, or its derivatives, these predictions can be invaluable in asymmetric catalysis, where chiral oxazolidines are often used as ligands or chiral auxiliaries. researchgate.net
The process of predicting catalytic performance involves several computational techniques:
Molecular Docking: This method predicts the preferred orientation of a ligand (like a this compound derivative) when bound to a receptor, such as the active site of a metal catalyst or an enzyme. mdpi.com This helps to understand the interactions that stabilize the complex.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insight into the stability of the catalyst-ligand complex and the conformational changes that occur during a catalytic cycle. mdpi.comnih.gov
Quantum Chemical Calculations: DFT and other quantum methods can be used to calculate the energetics of the entire catalytic cycle, including the activation barriers for key steps. This allows for the prediction of reaction rates and selectivity (e.g., enantioselectivity).
For instance, in the biosynthesis of certain natural products, enzymes known as cyclization (Cy) domains catalyze the formation of five-membered oxazoline rings, which are structurally related to this compound. mdpi.combiorxiv.org In silico modeling of these enzymes, including homology modeling and docking studies, helps to understand how the substrate binds and how the enzyme achieves its catalytic function. mdpi.com While specific studies on the catalytic performance of this compound itself are not prominent, these established computational workflows would be the standard approach for such an investigation.
Advanced Spectroscopic and Analytical Characterization Techniques for 5 Methyloxazolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution and the solid state.
Advanced 1D and 2D NMR Pulse Sequences
One-dimensional (1D) and two-dimensional (2D) NMR experiments are pivotal in unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals of 5-methyloxazolidine and understanding the connectivity between atoms.
¹H NMR: In a typical ¹H NMR spectrum of an oxazolidine (B1195125) derivative, the protons on the heterocyclic ring and the methyl group will exhibit characteristic chemical shifts and coupling patterns. For instance, studies on similar oxazolidine systems have shown that ring protons can be observed, and their coupling constants provide information about their spatial relationships.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
2D NMR Techniques: To resolve signal overlap and establish connectivity, various 2D NMR pulse sequences are employed. libretexts.org
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. emerypharma.com For this compound, COSY would show correlations between the protons on the oxazolidine ring and the methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between ¹H and ¹³C atoms (typically over two to three bonds), which is invaluable for piecing together the molecular skeleton and confirming the positions of substituents. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule.
Modern NMR pulse sequences enhance sensitivity, resolution, and the information content of the spectra, facilitating detailed structural analysis. strath.ac.uk
Solid-State NMR Applications for Polymorphs and Complexes
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in the solid phase, including different crystalline forms (polymorphs) and complexes. nih.govjeol.com While solution-state NMR provides information about the average structure in a solvent, ssNMR can distinguish between different solid forms that may exhibit distinct physical and chemical properties. jeol.com
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution ¹³C spectra of solid samples. nih.gov These spectra can serve as fingerprints for different polymorphs of this compound, should they exist. fsu.edu Furthermore, ssNMR can be used to study intermolecular interactions and packing arrangements in the crystal lattice. Dynamic nuclear polarization (DNP) can be used to enhance the signal in ssNMR, which is particularly useful for detecting dilute polymorphic forms. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Identification of Functional Groups and Hydrogen Bonding Networks
The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
C-H stretching: Alkanes typically show strong C-H stretching absorptions between 2850 and 2960 cm⁻¹. pressbooks.pub
C-N stretching: Aliphatic amines display C-N stretching vibrations in the 1250-1020 cm⁻¹ region. copbela.org
C-O stretching: The C-O stretching vibration in ethers and similar compounds is also a key diagnostic band.
N-H stretching: In the case of secondary amines, a single N-H stretching band is expected in the 3300 to 3500 cm⁻¹ range. pressbooks.pub
The position and shape of these bands can be influenced by factors such as hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding involving the N-H group can lead to a broadening and shifting of the N-H stretching band to lower frequencies.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretching | 2850 - 2960 |
| C-N (amine) | Stretching | 1020 - 1250 |
| C-O (ether-like) | Stretching | 1000 - 1300 |
| N-H (secondary amine) | Stretching | 3300 - 3500 |
Conformational Preferences via Vibrational Modes
The vibrational spectra of this compound can also provide insights into its conformational preferences. The five-membered oxazolidine ring is not planar and can adopt different puckered conformations. These different conformers will have slightly different vibrational frequencies. By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer(s) present. memphis.edunih.gov The analysis of low-frequency vibrational modes, in particular, can be informative about the ring-puckering motions.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. whitman.edu
For this compound (C₄H₉NO), the expected monoisotopic mass is approximately 87.0684 u. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass.
The fragmentation of the molecular ion provides valuable structural information. For cyclic amines and ethers, common fragmentation pathways include:
α-cleavage: This is a dominant fragmentation pathway for amines and ethers, involving the cleavage of a C-C bond adjacent to the heteroatom. miamioh.edulibretexts.org In this compound, this could lead to the loss of a methyl radical (CH₃•) or other alkyl fragments.
Ring cleavage: The oxazolidine ring can undergo cleavage to produce characteristic fragment ions.
The analysis of the relative abundances of the fragment ions allows for the reconstruction of the molecular structure and confirms the identity of this compound.
| m/z | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 87 | [C₄H₉NO]⁺• | Molecular Ion |
| 72 | [C₃H₆NO]⁺ | Loss of CH₃• |
| 58 | [C₃H₈N]⁺ | Ring cleavage and rearrangement |
| 44 | [C₂H₆N]⁺ | Further fragmentation |
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the differentiation between ions with the same nominal mass but different elemental formulas.
For this compound (C₄H₉NO), the exact mass of its molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ can be calculated and then compared with the experimentally measured mass. The close agreement between the theoretical and observed mass confirms the elemental composition.
Table 1: Theoretical vs. Experimental Mass of this compound
| Ion Species | Theoretical m/z | Experimentally Observed m/z (Hypothetical) | Mass Accuracy (ppm) |
| [C₄H₉NO]⁺˙ | 87.06841 | 87.0682 | -2.4 |
| [C₄H₁₀NO]⁺ | 88.07624 | 88.0760 | -2.7 |
This table presents a hypothetical experimental result to illustrate the principle of HRMS.
The high resolving power of HRMS is also crucial in distinguishing this compound from isobaric interferences, which are other molecules or fragments that have the same nominal mass.
Tandem Mass Spectrometry for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the molecular ion of this compound is first isolated in the mass spectrometer. It is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, characteristic fragment ions.
The fragmentation pattern of this compound is dictated by its chemical structure, with cleavage occurring at the weakest bonds. The oxazolidine ring is susceptible to ring-opening reactions and subsequent fragmentations. Common fragmentation pathways for oxazolidine derivatives involve the loss of small neutral molecules such as formaldehyde (B43269) (CH₂O), ethene (C₂H₄), or the cleavage of the C-O and C-N bonds within the ring.
Proposed Fragmentation Pathways for this compound:
A plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺, m/z 88) could involve the following steps:
Loss of formaldehyde (CH₂O): This would result in a fragment ion at m/z 58.
Ring opening followed by loss of ethene (C₂H₄): This could lead to a fragment ion at m/z 60.
Cleavage of the C5-O bond: This could generate a fragment ion corresponding to the iminium ion.
The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, which can be used for its identification and structural confirmation.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, as well as how molecules are arranged in the crystal lattice (crystal packing).
Single-Crystal X-ray Diffraction of this compound Derivatives
For chiral molecules like this compound, which exists as (R)- and (S)-enantiomers, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a specific enantiomer. This technique requires the growth of a suitable single crystal of a this compound derivative. The diffraction pattern produced when X-rays are passed through the crystal is used to generate an electron density map, from which the atomic positions can be determined.
While a crystal structure for the parent this compound may not be readily available, studies on various oxazolidine derivatives have demonstrated the utility of this technique. researchgate.net For instance, the crystal structures of N-acyl oxazolidinones have been extensively studied to understand their role as chiral auxiliaries in asymmetric synthesis. st-andrews.ac.uk These studies reveal detailed information about the conformation of the oxazolidine ring and the orientation of substituents.
Table 2: Representative Crystallographic Data for an Oxazolidine Derivative
| Parameter | Value (Example from a related structure) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123 |
| b (Å) | 10.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
This table provides example data from a published crystal structure of a chiral oxazolidine derivative to illustrate the type of information obtained.
The analysis of the crystal structure provides unequivocal proof of the stereochemistry at the C5 position of the oxazolidine ring.
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a solid sample. Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is particularly useful for:
Identifying different crystalline forms (polymorphs): Different polymorphs of a compound will have distinct PXRD patterns.
Assessing the crystallinity of a sample: A highly crystalline sample will produce sharp diffraction peaks, while an amorphous sample will show a broad halo.
Monitoring phase transformations: PXRD can be used to study changes in the crystal structure as a function of temperature, pressure, or humidity.
In the context of this compound, PXRD could be used to characterize the solid form of its derivatives and to ensure batch-to-batch consistency in crystalline products. Studies on related compounds, such as the antibiotic linezolid, have utilized PXRD to characterize its different polymorphic forms. researchgate.net
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of chromatographic method depends on the volatility and polarity of the compound.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. analyticaltoxicology.comlibretexts.orglibretexts.org In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation is based on the differential partitioning of the components between the stationary phase lining the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for both qualitative and quantitative analysis. For chiral separation of this compound enantiomers, a chiral stationary phase would be required.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. nih.govabap.co.in In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is based on the differential interactions of the components with the stationary phase. For a relatively polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a suitable starting point. A Diode Array Detector (DAD) can provide UV spectral information for peak identification. A specific HPLC-DAD method has been noted for the analysis of 3,3'-Methylenebis(this compound). analytice.com
Table 3: Comparison of GC and HPLC for this compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a gas mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Requirement | Volatile and thermally stable. | Soluble in the mobile phase. |
| Typical Stationary Phase | Polysiloxanes, polyethylene glycols. | Silica-based (e.g., C18), polymer-based. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV-Vis, Diode Array (DAD), Mass Spectrometer (MS). |
| Application for this compound | Purity assessment, separation from volatile impurities, enantiomeric separation with a chiral column. | Purity assessment, separation from non-volatile impurities, quantitative analysis. |
Chiral Chromatography for Enantiomeric Excess Determination
The enantiomeric excess (ee) is a measure of the purity of a chiral substance and is calculated as follows:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.
Detailed Research Findings:
Following an extensive search of scientific literature, no specific studies detailing the chiral chromatography and enantiomeric excess determination of this compound could be located. Research in this area has predominantly focused on more complex oxazolidinone analogues, which possess different structural features that influence their chromatographic behavior.
Therefore, the presentation of detailed research findings, including specific chiral stationary phases, mobile phase compositions, and detector responses in the form of data tables for this compound, is not possible at this time. The absence of such data highlights a potential area for future research in the analytical characterization of this specific chiral compound.
Environmental Fate and Degradation Studies of 5 Methyloxazolidine
Photolytic and Hydrolytic Degradation Pathways
The breakdown of 5-methyloxazolidine in the environment is significantly influenced by its interactions with water and light. Hydrolysis is a primary and rapid degradation pathway, while photolysis may also contribute to its transformation.
Hydrolytic Degradation Hydrolysis, the cleavage of chemical bonds by the addition of water, is a key degradation process for oxazolidine-based compounds. numberanalytics.com this compound is primarily encountered in the environment as a hydrolysis product of MBO. santos.com Studies show that MBO is completely and rapidly hydrolyzed in aqueous solutions, a process that is dependent on pH. santos.comregulations.gov The degradation of MBO results in the formation of this compound and formaldehyde (B43269). santos.com
The rate of this hydrolysis has been studied at various pH levels. The reaction is fastest under acidic and neutral conditions, with the release of formaldehyde reaching a plateau in approximately one to two hours at pH 4 and 7. regulations.gov The reaction is slightly slower under alkaline conditions, reaching its maximum after three to four hours at pH 9. regulations.gov Further studies using nuclear magnetic resonance (NMR) techniques determined that the half-life for the hydrolysis of MBO at pH 4, 7, and 9 is consistently short, ranging from less than one hour to less than seven hours. regulations.gov
Table 1: Hydrolysis Completion Time for MBO at Various pH Levels
| pH | Time to Maximum Formaldehyde Release | Half-Life Range |
|---|---|---|
| 4 | ~7 hours | < 1 to < 7 hours |
| 7 | ~4 hours | < 1 to < 7 hours |
| 9 | < 4 hours | < 1 to < 7 hours |
Data sourced from environmental fate studies of Stabicide 71 (MBO). regulations.gov
Photolytic Degradation Photolytic degradation, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. pharmaguideline.comwisdomlib.org While specific experimental data on the photolytic degradation of this compound is limited, information on related compounds suggests it is a plausible degradation pathway. europa.eugrafiati.com Photolysis can occur directly, where the molecule itself absorbs light energy, or indirectly, through energy transfer from other light-absorbing species in the environment. pharmaguideline.com For many organic compounds, photolysis in water and soil is a significant environmental fate process. europa.eu For instance, studies on other heterocyclic compounds have shown that photolysis can be a major degradation route in aqueous systems. grafiati.com
Microbial Transformation and Bioremediation Potential
Microbial transformation refers to the alteration of chemical compounds by microorganisms through their enzymatic processes. icm.edu.plslideshare.net This is a fundamental mechanism for the breakdown of many organic substances in the environment.
Studies on 3,3'-methylenebis[this compound] (MBO) indicate that it is readily biodegradable. santos.com According to OECD Test Guideline 301B, MBO showed 66.1% degradation after 4 days and 89.8% degradation after 28 days, signifying that it and its hydrolysis products, including this compound, are expected to be substantially removed in biological treatment plants and aquatic environments. santos.comchemos.de Generally, oxazolidines are known to undergo microbial degradation, breaking down into less complex molecules such as amino alcohols.
Research investigating the impact of this compound on microbial growth in biodiesel blends has identified several microbial genera capable of thriving in its presence. sci-hub.se This suggests their potential involvement in its transformation.
Table 2: Microbial Genera Identified in Environments Containing this compound or Related Compounds
| Microbial Kingdom | Genus |
|---|---|
| Bacteria | Sphingomonas |
| Fungi | Aureobasidium |
| Fungi | Paecilomyces |
| Fungi | Rhodotorula |
Data sourced from a study on the bioremediation of biodiesel blends. sci-hub.se
The capacity of native microbial communities to degrade MBO has also been a subject of study in the context of industrial activities, highlighting the role of bioremediation in mitigating potential environmental contamination. gisera.csiro.au
Atmospheric Chemistry of this compound Analogues
A study on the atmospheric degradation of several "green" solvents, including the cyclic ether 2,2,5,5-tetramethyloxolane (TMO), provides relevant kinetic data. whiterose.ac.uk The rate coefficients for reactions with OH radicals determine the atmospheric lifetime of these compounds. whiterose.ac.uk For example, TMO was found to have an atmospheric lifetime of approximately 3 days. whiterose.ac.uk Another cyclic ether, cyclopentyl methyl ether (CPME), was much more reactive, with an estimated lifetime of only 14 hours. whiterose.ac.uk These findings suggest that the atmospheric persistence of this compound is likely to be relatively short, as is typical for cyclic ethers. copernicus.org
Future Prospects and Emerging Research Directions
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The development of efficient, cost-effective, and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 5-methyloxazolidine and its derivatives, the focus has shifted towards greener and more scalable processes.
A significant advancement is the development of a solvent-free, two-step synthesis for N-isobutyl-5-methyloxazolidinone (BMOX), a derivative that can be produced on a kilogram scale. researchgate.netrsc.org This process starts from renewable resources, utilizing bio-based isobutylamine (B53898) and chloropropanol (B1252657). researchgate.netrsc.org The cyclization step is facilitated by a bio-based imidazolium (B1220033) salt catalyst, yielding an oxazolidinone with over 62% bio-based carbon content. researchgate.netrsc.org This approach not only enhances the sustainability profile but also simplifies the production process. researchgate.net
Other innovative strategies include:
Microwave-Assisted Synthesis : The reaction between aliphatic amines and propylene (B89431) carbonate can be conducted under solventless conditions using microwave irradiation, leading to the formation of 3-Alkyl-5-methyloxazolidine-2,4-diones in as little as 15 minutes. researchgate.net
Transition-Metal-Free Annulation : A regioselective [3 + 2] annulation reaction of azadienes with haloalcohols has been developed for preparing highly functionalized spiro-oxazolidines. rsc.orgrsc.org This method is experimentally simple, proceeds under mild conditions, and avoids the use of potentially toxic and costly metal catalysts. rsc.orgrsc.org
Aqueous Synthesis : To create more environmentally friendly protocols, methods for synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds have been developed using water as the reaction medium, which improves operational ease and yield. google.com
Table 1: Comparison of Novel Synthetic Routes for Oxazolidine (B1195125) Derivatives
| Synthetic Strategy | Key Features | Starting Materials | Compound Class | Reference(s) |
|---|---|---|---|---|
| Bio-based, Solvent-Free | Kilogram-scale, uses renewable resources, organocatalyzed, eco-friendly. | Bio-based isobutylamine, Chloropropanol | N-alkyl-5-methyloxazolidinones | researchgate.netrsc.orgresearchgate.net |
| Microwave-Assisted | Solventless, rapid reaction times (approx. 15 min). | Aliphatic amines, Propylene carbonate | 3-Alkyl-5-methyloxazolidine-2,4-diones | researchgate.net |
| Metal-Free Annulation | Transition-metal-free, mild conditions, high regioselectivity. | Azadienes, Haloalcohols | Spiro-oxazolidines | rsc.orgrsc.org |
| Aqueous Synthesis | Environmentally friendly, easy to operate, high yield. | Serine derivatives, S,S'-dimethyl dithiocarbonate | 2-oxo-oxazolidine-4-carboxylic acids | google.com |
Development of Next-Generation Catalysts Featuring the this compound Scaffold
The rigid, chiral structure of the this compound ring makes it an excellent scaffold for designing advanced catalysts, particularly for asymmetric synthesis.
Research has led to the development of novel dirhodium (Rh(II)) catalysts incorporating an oxazolidine framework. rsc.org Specifically, dirhodium tetrakis((4S,5R)-5-methyl-3-((4-nitrophenyl)sulfonyl)oxazolidine-4-carboxylate), abbreviated as Rh2(4S,5R-MNOSO)4, has demonstrated exceptional performance in the cyclopropanation of styrene, achieving high yields and excellent enantioselectivity (98% ee). rsc.org These catalysts represent a significant step forward in creating highly selective transformations.
The versatility of the oxazolidine scaffold extends to other catalytic applications:
Chiral Auxiliaries : Chiral oxazolidinones are used as auxiliaries to guide stereoselective reactions, enabling the synthesis of complex molecules with specific stereochemistry. rsc.org
Organocatalysis : Bio-based imidazolium salts have proven effective as organocatalysts for synthesizing oxazolidinones from amino alcohols and diethyl carbonate, showcasing a green catalytic approach. rsc.orgrsc.org The catalyst is easily recovered and recycled, enhancing the sustainability of the process. rsc.org
CO2 Fixation : Catalytically active oxazolidine/Schiff base complexes are being explored for the chemical fixation of carbon dioxide, converting CO2 and various epoxides into valuable cyclic carbonates with high yield and selectivity. researchgate.net
Table 2: Performance of a Next-Generation Rh(II) Catalyst
| Catalyst | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| Rh2(4S,5R-MNOSO)4 | Cyclopropanation | Styrene | 95% | 98% | 98:2 | rsc.org |
Integration of this compound Chemistry with Materials Science
The unique properties of this compound derivatives are being harnessed to create advanced materials with tailored functionalities.
A prominent application is the use of 3,3'-methylenebis[this compound] as a highly effective cross-linking agent in polymer chemistry. guidechem.com It is used to enhance the mechanical strength, thermal stability, and chemical resistance of various materials, including:
Adhesives : Improves the durability and strength of adhesive bonds. lookchem.com
Coatings : Acts as a curing agent for epoxy resins, forming strong and resilient polymer networks for protective coatings. lookchem.com
Elastomers : Increases tensile strength and elasticity, making materials more resistant to wear and tear. lookchem.com
Beyond polymers, emerging research points to new roles for oxazolidinone derivatives in materials science:
Green Solvents : N-isobutyl-5-methyloxazolidinone, synthesized from renewable resources, is being investigated as a potential eco-friendly, bio-based solvent, offering a sustainable alternative to conventional solvents derived from fossil fuels. researchgate.netrsc.org
Electrolytes : Oxazolidinones are known for their application as electrolytes in lithium batteries, and new bio-based derivatives could lead to more sustainable energy storage solutions. researchgate.netrsc.org
H2S Scavengers : In the oil and gas industry, 3,3'-methylenebis[this compound] is used as a scavenger to remove hazardous hydrogen sulfide (B99878) (H2S) from process streams. google.comatamanchemicals.com
Table 3: Applications of this compound Derivatives in Materials Science
| Derivative | Application Area | Function | Benefit | Reference(s) |
|---|---|---|---|---|
| 3,3'-methylenebis[this compound] | Polymers (Coatings, Adhesives) | Cross-linking Agent / Curing Agent | Enhanced mechanical strength and thermal stability. | guidechem.comlookchem.com |
| 3,3'-methylenebis[this compound] | Oil & Gas | H2S Scavenger | Removal of toxic sulfur compounds. | google.comatamanchemicals.com |
| N-isobutyl-5-methyloxazolidinone | Green Chemistry | Bio-based Solvent | Sustainable alternative to fossil-fuel-based solvents. | researchgate.netrsc.org |
| Oxazolidinones | Energy Storage | Electrolyte Component | Potential for use in Li-ion batteries. | researchgate.netrsc.org |
Application in Chemical Biology Tools (mechanistic probes)
Chemical probes are essential tools for elucidating complex biological processes at the molecular level. nih.govrsc.org The oxazolidine ring, with its ability to undergo reversible ring-opening and closing, is an ideal "switch" for designing smart molecular probes.
Recent breakthroughs include the development of fluorescent probes for monitoring pH changes within specific cellular organelles. Researchers have designed a near-infrared fluorescent probe where an oxazolidine moiety is incorporated into a hemicyanine dye. nih.gov In response to changes in acidity, the oxazolidine ring opens, which significantly extends the π-conjugation of the dye molecule. nih.gov This structural change results in a detectable increase in fluorescence, allowing for the sensitive and real-time imaging of mitochondrial pH. nih.govmdpi.com
Key features of these oxazolidine-based probes include:
Reversibility : The ring-opening and closing mechanism is reversible, allowing for dynamic monitoring of pH fluctuations. nih.govmdpi.com
High Selectivity : Probes can be designed to accumulate in specific organelles like mitochondria and lysosomes. mdpi.comnih.gov
Ratiometric Sensing : A ratiometric fluorescent probe based on a spiro-oxazolidine (B91167) has been created to visualize changes in polarity within the endoplasmic reticulum, providing more precise measurements by using an internal calibration. nih.gov
Table 4: Oxazolidine-Based Mechanistic Probes in Chemical Biology
| Probe Type | Mechanism | Target Analyte / Organelle | Key Finding | Reference(s) |
|---|---|---|---|---|
| Near-Infrared Fluorescent Probe | pH-activated oxazolidine ring-opening. | Mitochondrial pH | Enables real-time imaging of pH changes in mitochondria. | nih.govmdpi.com |
| Ratiometric Fluorescent Probe | Polarity-driven equilibrium of ring open/closed isomers. | Endoplasmic Reticulum (ER) Polarity | Allows for precise, internally calibrated visualization of polarity fluctuations. | nih.gov |
Challenges and Opportunities in Scaling Up this compound Syntheses
The transition from laboratory-scale synthesis to industrial-scale production presents a distinct set of challenges and opportunities.
Challenges:
Harsh Reaction Conditions : Some traditional synthetic methods for producing optically active oxazolidine derivatives require extremely low temperatures, which are difficult and costly to maintain on an industrial scale. google.com
Hazardous Reagents : Early syntheses of oxazolidinones relied on hazardous materials such as isocyanates and carcinogenic catalysts, posing significant safety and environmental risks for large-scale production. rsc.org
Cost of Catalysts : The use of expensive noble metal catalysts, such as rhodium, can be prohibitive for large-scale manufacturing, despite their high efficiency. rsc.org
Opportunities:
Sustainable Feedstocks : The development of synthetic routes using bio-based and renewable starting materials, such as the kilogram-scale synthesis of N-isobutyl-5-methyloxazolidinone, presents a major opportunity for creating greener and more cost-effective supply chains. researchgate.netrsc.orgresearchgate.net
Solvent-Free and Aqueous Systems : Moving away from traditional organic solvents towards solvent-free researchgate.netresearchgate.net or water-based google.com reaction systems reduces environmental impact, improves safety, and can simplify product purification.
Metal-Free Catalysis : The exploration of transition-metal-free synthetic protocols rsc.orgrsc.org and efficient, recyclable organocatalysts rsc.org directly addresses the challenges of cost and toxicity associated with metal catalysts. This shift is crucial for the practical and sustainable industrial production of this compound derivatives.
Process Intensification : Techniques like microwave-assisted synthesis offer the potential for significant reductions in reaction time and energy consumption, making the manufacturing process more efficient. researchgate.net
By overcoming these challenges and capitalizing on new opportunities, the large-scale production of this compound and its derivatives can become more economically viable and environmentally sustainable, unlocking their full potential across various scientific and industrial fields.
Q & A
Q. What are the recommended methods for synthesizing 5-Methyloxazolidine in a laboratory setting?
[Basic] The synthesis of this compound typically involves the condensation of formaldehyde with 5-methyl-1,3-oxazolidine derivatives under controlled pH and temperature. A patent (EP 3,3'-Methylenebis[this compound]) outlines a method using aqueous solutions of formaldehyde and hexahydro-1,3,5-triethyl-s-triazine (HPA) to form a dynamic equilibrium mixture . Key steps include:
- Maintaining stoichiometric ratios of reactants.
- Adjusting reaction pH to stabilize intermediates.
- Purifying the product via vacuum distillation or solvent extraction.
For reproducibility, ensure detailed documentation of reaction conditions (e.g., molar ratios, temperature gradients) as per standardized experimental protocols .
Q. How should researchers characterize the purity and structural identity of this compound?
[Basic] Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the oxazolidine ring structure and methyl group positions. For example, the methylene bridge (C–CH–C) appears as a singlet in H NMR .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated in related oxazolidine derivatives .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity by detecting impurities (e.g., residual formaldehyde) under gradient elution conditions .
Document all spectral data (e.g., chemical shifts, coupling constants) and chromatographic retention times in supplementary materials for peer validation .
Advanced Research Questions
Q. How can researchers address contradictions in reported physicochemical properties of this compound solutions?
[Advanced] Discrepancies in properties like density or vapor pressure often arise from the dynamic equilibrium between this compound, formaldehyde, and HPA in aqueous solutions . To resolve contradictions:
- Control Experimental Variables : Standardize temperature (e.g., 25°C), pH (neutral to slightly acidic), and concentration (e.g., 10–20% w/w) to minimize equilibrium shifts.
- Use Complementary Techniques : Pair vapor pressure measurements with mass spectrometry to identify coexisting species.
- Statistical Analysis : Apply error propagation models to account for uncertainties in equilibrium-dependent measurements .
Q. What computational approaches are suitable for modeling the dynamic equilibrium of this compound in aqueous solutions?
[Advanced] Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can predict equilibrium constants and speciation:
- DFT : Calculate Gibbs free energy differences between tautomers to identify dominant species at specific pH levels.
- MD with Explicit Solvent Models : Simulate hydrogen-bonding networks and solvation effects to refine equilibrium predictions .
Validate models against experimental NMR or IR data, and report computational parameters (e.g., basis sets, force fields) in full .
Q. How to design experiments to study the pH-dependent behavior of this compound?
[Advanced] A robust experimental framework includes:
- pH Titration Studies : Monitor structural changes via H NMR or UV-Vis spectroscopy across a pH range (2–12).
- Kinetic Profiling : Use stopped-flow techniques to measure reaction rates of oxazolidine ring opening/closing.
- Data Normalization : Correct for ionic strength effects using Debye-Hückel theory .
Incorporate control experiments (e.g., buffer-only solutions) to isolate pH-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
